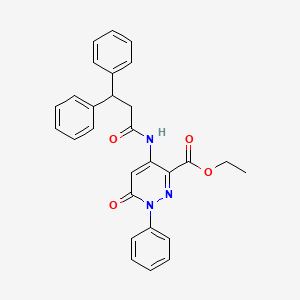![molecular formula C18H15ClN4O2 B2528894 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008089-31-3](/img/structure/B2528894.png)
1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a dihydropyrrolo[3,4-d][1,2,3]triazole derivative, which is a class of heterocyclic compounds known for their diverse biological activities. The specific structure of this compound includes a 2-chlorobenzyl group and a 4-methylphenyl group as substituents, which may influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in the literature. For instance, the synthesis of 1-aryl-5-(azidomethyl)-4-chloro-1H-imidazoles, which react with terminal acetylenes in the presence of a copper catalyst to yield 1H-1,2,3-triazoles, has been reported . These triazoles can further react with N-arylmaleimides to afford dihydropyrrolo[3,4-d][1,2,3]triazole diones, which are structurally similar to the compound of interest . This suggests that a similar synthetic route could be employed for the synthesis of 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for restricted rotation around certain bonds due to steric hindrance. For example, restricted rotation around the methylene bridge has been observed in benzimidazole derivatives, which can be evidenced by NMR, X-ray, and DFT studies . This phenomenon could also be relevant to the compound , affecting its conformation and potentially its reactivity.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by their functional groups and the presence of substituents. The compound of interest contains both a chlorobenzyl and a methylphenyl group, which could participate in various chemical reactions. For example, the chloro group could undergo nucleophilic substitution reactions, while the methyl group could engage in electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. The presence of a chlorobenzyl group could increase the compound's density and boiling point, while the methylphenyl group could contribute to its hydrophobicity. The solubility of such compounds in organic solvents and their melting points are also important characteristics that can be influenced by the molecular structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study reported the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, highlighting the reactivity of triazole diones in chemical syntheses (Zolfigol et al., 2006).
- Research on dihydro-1,2,4-triazin-6(1H)-ones discussed the oxidation products of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, indicating the chemical transformations and potential for generating novel triazole-containing compounds (Collins et al., 1999).
Biological Activities
- The synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles were explored, showing that these compounds exhibit significant anti-protozoal and anti-cancer properties, thus expanding the potential therapeutic applications of triazole derivatives (Dürüst et al., 2012).
- Another study focused on the synthesis of isatin 1,2,3-triazoles as potent inhibitors against caspase-3, demonstrating the relevance of triazole compounds in developing inhibitors for key biological targets involved in disease pathways (Jiang & Hansen, 2011).
Other Applications
- The creation of new maleimide 1,2,3-triazole hybrids was reported, where the compounds were synthesized and screened for antimicrobial and anticancer activities, showing the diverse potential of triazole derivatives in addressing various health challenges (Salameh et al., 2020).
Wirkmechanismus
Target of Action
Compounds with a similar triazole framework have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s known that the 1,2,3-triazole ring can act as both a hydrogen bond donor and metal chelator . This suggests that the compound could interact with its targets through these mechanisms.
Biochemical Pathways
Compounds with a similar triazole framework have been used in the formation of dendritic and polymeric networks , suggesting that they may interact with biochemical pathways related to these structures.
Pharmacokinetics
It’s known that 1,2,3-triazoles, like all triazoles, are highly soluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Compounds with a similar triazole framework have been used in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-6-8-13(9-7-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-4-2-3-5-14(12)19/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGAGAVUHJZBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

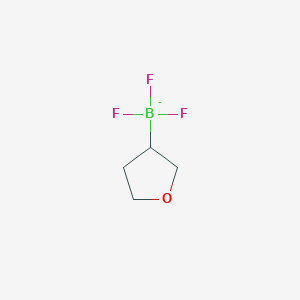

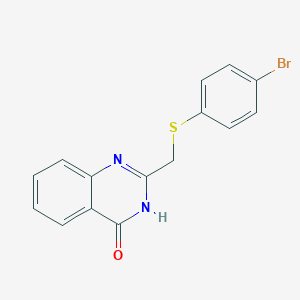


![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)
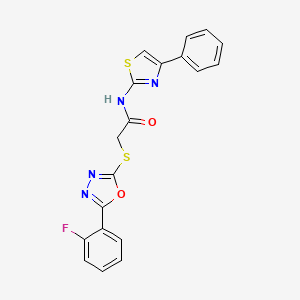

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)
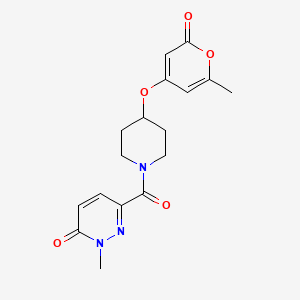
![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)
